![molecular formula C7H12N2O B2787670 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1119261-23-2](/img/structure/B2787670.png)
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary targets of 1-[(1S,4S)-2,5-Diazabicyclo[22It’s known that this compound may be used in the development ofB-Raf inhibitors and CCR2 antagonists . B-Raf is a protein involved in sending signals inside cells and plays a key role in regulating cell division and survival. CCR2 is a receptor on the surface of certain immune cells that binds to specific molecules to trigger immune responses.
Mode of Action
Given its potential use in the development of b-raf inhibitors and ccr2 antagonists , it can be inferred that it may interact with these targets to inhibit their function, thereby modulating the associated cellular processes.
Biochemical Pathways
Considering its potential role as a b-raf inhibitor and ccr2 antagonist , it can be inferred that it may impact the MAPK/ERK pathway (in which B-Raf is involved) and chemokine-mediated signaling pathways (in which CCR2 plays a role).
Result of Action
Given its potential use in the development of b-raf inhibitors and ccr2 antagonists , it can be inferred that it may lead to the inhibition of cell division and modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one as a catalyst in organic synthesis is its high catalytic activity and enantioselectivity, which allows for the efficient synthesis of chiral molecules. However, this compound is a relatively expensive reagent, and its use can be limited by its availability. In addition, the synthesis of this compound requires specialized equipment and expertise, which can make it challenging for researchers to use in their experiments.
Orientations Futures
There are several potential future directions for research on 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound catalysis for specific reactions, such as the synthesis of chiral drug molecules. Finally, the potential anticancer activity of this compound could be further investigated to determine its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can be synthesized by reacting 2-pyrrolidinone with (1S,4S)-2,5-dibromocyclohexane in the presence of a base such as sodium hydride. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with high enantiomeric purity.
Applications De Recherche Scientifique
1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has been used as a catalyst in various chemical reactions, including asymmetric hydrogenation, Michael addition, and Diels-Alder reactions. Its high catalytic activity and enantioselectivity make it a valuable tool in organic synthesis. This compound has also been studied for its potential applications in drug discovery, as it can be used to synthesize chiral drug molecules with high enantiomeric purity.
Propriétés
IUPAC Name |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYKYZQDRKWIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)


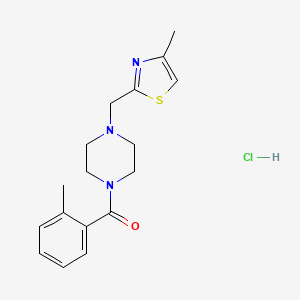
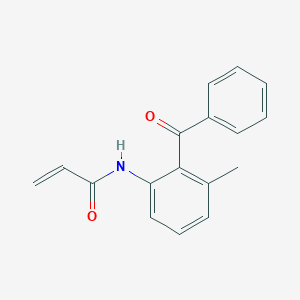
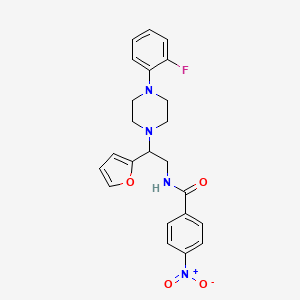
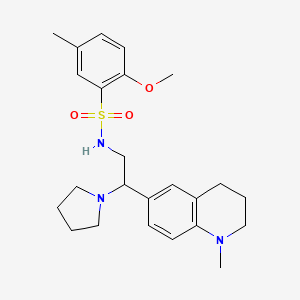
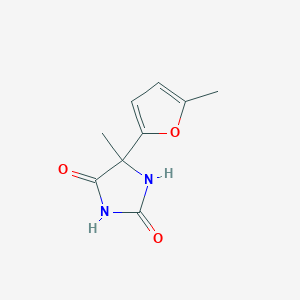
![5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2787606.png)
![4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2787607.png)
![2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2787608.png)

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)